![molecular formula C16H14N4O8S B3831754 2-[[3-[2-(4-Nitrophenyl)sulfonylhydrazinyl]-3-oxopropanoyl]amino]benzoic acid](/img/structure/B3831754.png)
2-[[3-[2-(4-Nitrophenyl)sulfonylhydrazinyl]-3-oxopropanoyl]amino]benzoic acid
Overview
Description
2-[[3-[2-(4-Nitrophenyl)sulfonylhydrazinyl]-3-oxopropanoyl]amino]benzoic acid is a complex organic compound that features a sulfonylhydrazinyl group, a nitrophenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[2-(4-Nitrophenyl)sulfonylhydrazinyl]-3-oxopropanoyl]amino]benzoic acid typically involves multiple steps:
Formation of the sulfonylhydrazinyl intermediate: This step involves the reaction of 4-nitrobenzenesulfonyl chloride with hydrazine hydrate under controlled conditions to form the sulfonylhydrazinyl intermediate.
Coupling with 3-oxopropanoic acid: The intermediate is then reacted with 3-oxopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Final coupling with benzoic acid: The product from the previous step is then coupled with benzoic acid under similar conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[3-[2-(4-Nitrophenyl)sulfonylhydrazinyl]-3-oxopropanoyl]amino]benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonylhydrazinyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: 2-[[3-[2-(4-Aminophenyl)sulfonylhydrazinyl]-3-oxopropanoyl]amino]benzoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Corresponding carboxylic acids and amines
Scientific Research Applications
2-[[3-[2-(4-Nitrophenyl)sulfonylhydrazinyl]-3-oxopropanoyl]amino]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in inflammatory or infectious diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-[[3-[2-(4-Nitrophenyl)sulfonylhydrazinyl]-3-oxopropanoyl]amino]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitrophenyl and sulfonylhydrazinyl groups are likely involved in binding to the target molecules, while the benzoic acid moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylsulfonylhydrazine: Shares the sulfonylhydrazinyl group but lacks the benzoic acid moiety.
Benzoic Acid Derivatives: Compounds such as 2-aminobenzoic acid or 2-hydroxybenzoic acid share the benzoic acid core but differ in their substituents.
Uniqueness
2-[[3-[2-(4-Nitrophenyl)sulfonylhydrazinyl]-3-oxopropanoyl]amino]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitrophenyl and sulfonylhydrazinyl groups allows for diverse chemical modifications and applications.
Properties
IUPAC Name |
2-[[3-[2-(4-nitrophenyl)sulfonylhydrazinyl]-3-oxopropanoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O8S/c21-14(17-13-4-2-1-3-12(13)16(23)24)9-15(22)18-19-29(27,28)11-7-5-10(6-8-11)20(25)26/h1-8,19H,9H2,(H,17,21)(H,18,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYXVFFHDCLZJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CC(=O)NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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